![molecular formula C15H16N4O4S2 B2493408 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 868972-73-0](/img/structure/B2493408.png)
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves intricate steps that ensure the formation of the desired heterocyclic systems. For instance, compounds within the thiadiazole family, such as benzo[d][1,2,3]thiadiazole derivatives, are synthesized and characterized to explore their optoelectronic properties, demonstrating the diverse applications of thiadiazole derivatives in semiconductors and photodetectors (Chen et al., 2016). Synthesis techniques, including carbodiimide condensation, are employed for the efficient and convenient preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives, showcasing the versatility of thiadiazole compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is critical in determining their physical and chemical properties. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into the molecular configuration and potential interactions with biological targets (Al-Hourani et al., 2016). The structure elucidation of such compounds is fundamental to understanding their functionality and potential applications in various domains.
Chemical Reactions and Properties
Thiadiazole compounds engage in a variety of chemical reactions, influencing their reactivity and potential applications. Electrochemical synthesis methods have been developed for the preparation of disulfides of thiadiazole derivatives, highlighting the importance of electrochemical reactions in modifying the chemical properties of thiadiazoles (Esmaili & Nematollahi, 2013). These methodologies contribute to the versatility and functional adaptability of thiadiazole-based compounds.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The synthesis and characterization of thiadiazole compounds, as explored in various studies, provide a comprehensive understanding of their physical attributes, which are essential for their application in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, acidity, and potential for forming complexes with metals, are critical for their application in catalysis, pharmaceuticals, and materials science. The study on the synthesis and antitumor activity of di(2-chloroethyl)amino derivatives of benz-2,1,3-thiadiazole illustrates the complex chemical behavior and potential biological activity of thiadiazole compounds (Myuller et al., 1980).
作用機序
Target of Action
Similar compounds have been found to inhibitVEGFR1 and Glycogen synthase kinase-3 beta , which play crucial roles in cell growth and survival.
Biochemical Pathways
Similar compounds have been found to affect theVEGF-induced HUVEC cell migration pathway , indicating its anti-angiogenic activity . This could potentially lead to the inhibition of tumor growth and metastasis.
Pharmacokinetics
A compound with a similar structure has been predicted to have high intestinal absorption and could potentially cross the blood-brain barrier . These properties could impact the compound’s bioavailability and distribution within the body.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This could potentially lead to the inhibition of tumor growth.
特性
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-8(2)13(21)17-14-18-19-15(25-14)24-6-12(20)16-9-3-4-10-11(5-9)23-7-22-10/h3-5,8H,6-7H2,1-2H3,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGPTBLBKNCNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

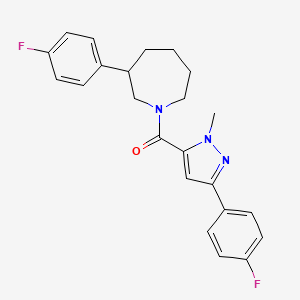
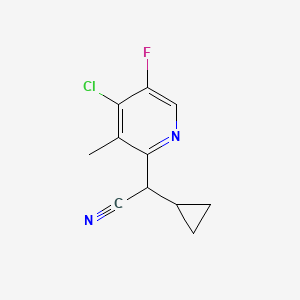
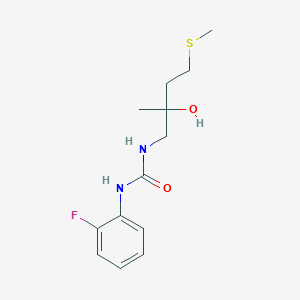
![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)
![[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol](/img/structure/B2493331.png)
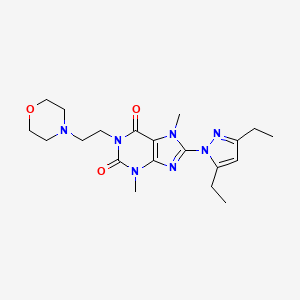
![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2493336.png)
![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)
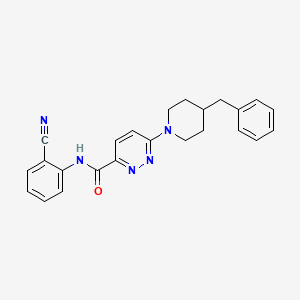
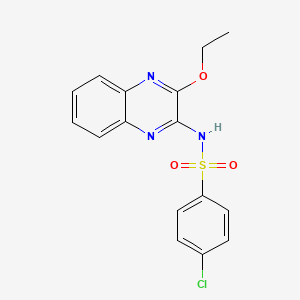
![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)
![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)
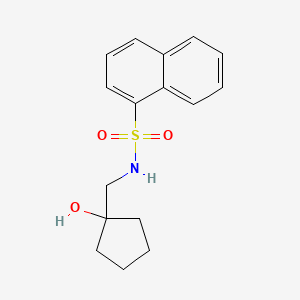
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)